(5E)-5-[(4-fluorophenyl)methylidene]-1-(2-methoxyethyl)-1,3-diazinane-2,4,6-trione
Description
(5E)-5-[(4-Fluorophenyl)methylidene]-1-(2-methoxyethyl)-1,3-diazinane-2,4,6-trione is a barbiturate-derived heterocyclic compound featuring a 1,3-diazinane (pyrimidine) core substituted with a 4-fluorophenylmethylidene group at position 5 and a 2-methoxyethyl chain at position 1. Its E-configuration at the exocyclic double bond (C5) is critical for molecular conformation and intermolecular interactions .
Properties
IUPAC Name |
(5E)-5-[(4-fluorophenyl)methylidene]-1-(2-methoxyethyl)-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O4/c1-21-7-6-17-13(19)11(12(18)16-14(17)20)8-9-2-4-10(15)5-3-9/h2-5,8H,6-7H2,1H3,(H,16,18,20)/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CERPTWXPFFCBDN-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C(=CC2=CC=C(C=C2)F)C(=O)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCN1C(=O)/C(=C/C2=CC=C(C=C2)F)/C(=O)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701326824 | |
| Record name | (5E)-5-[(4-fluorophenyl)methylidene]-1-(2-methoxyethyl)-1,3-diazinane-2,4,6-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701326824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
33.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24819383 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
551931-22-7 | |
| Record name | (5E)-5-[(4-fluorophenyl)methylidene]-1-(2-methoxyethyl)-1,3-diazinane-2,4,6-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701326824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(4-fluorophenyl)methylidene]-1-(2-methoxyethyl)-1,3-diazinane-2,4,6-trione typically involves the reaction of 4-fluorobenzaldehyde with 1-(2-methoxyethyl)-1,3-diazinane-2,4,6-trione under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment. The reaction may be carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[(4-fluorophenyl)methylidene]-1-(2-methoxyethyl)-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(5E)-5-[(4-fluorophenyl)methylidene]-1-(2-methoxyethyl)-1,3-diazinane-2,4,6-trione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5E)-5-[(4-fluorophenyl)methylidene]-1-(2-methoxyethyl)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing vs.
- Steric Effects : Bulky substituents at position 1 (e.g., 2-phenylethyl in ) may hinder molecular packing or binding to biological targets compared to the smaller 2-methoxyethyl group.
- Hydrogen Bonding : The 2-methoxyethyl chain in the target compound provides an additional hydrogen bond acceptor (methoxy oxygen), unlike methyl or phenyl substituents .
Comparison Insights :
- The target compound likely follows a barbituric acid–aldehyde condensation pathway, similar to , but with 4-fluorobenzaldehyde and 2-methoxyethylamine as reactants.
- Triphosgene-mediated cyclization (as in ) offers higher regioselectivity but requires stringent anhydrous conditions compared to chalcone reduction.
Pharmacological and Physicochemical Properties
Antimicrobial Activity
While the target compound’s activity is undocumented, analogues like 5-benzylpyrimidin-2,4,6-triones (e.g., ) show moderate antimicrobial effects against Staphylococcus aureus (MIC: 32 µg/mL). The 4-fluorophenyl group may enhance membrane permeability due to fluorine’s electronegativity, but this requires validation.
Biological Activity
The compound (5E)-5-[(4-fluorophenyl)methylidene]-1-(2-methoxyethyl)-1,3-diazinane-2,4,6-trione , with CAS number 551931-22-7 , is a diazinane derivative notable for its potential biological activities. This article reviews its chemical properties, synthesis, and biological activity based on diverse research findings.
- Molecular Formula : C₁₄H₁₃FN₂O₄
- Molecular Weight : 292.27 g/mol
- Structure : The compound features a diazinane core with a 4-fluorophenyl group and a methoxyethyl substituent.
Synthesis
The synthesis of this compound typically involves the condensation of appropriate precursors under controlled conditions to yield the desired diazinane structure. Specific methods may include:
- Refluxing with suitable solvents.
- Use of catalysts to enhance reaction efficiency.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:
- In vitro studies have shown that related diazinanes inhibit cell proliferation in various cancer cell lines at micromolar concentrations.
- The mechanism of action may involve the induction of apoptosis and inhibition of cell cycle progression.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Studies suggest that it possesses activity against Gram-positive bacteria, including resistant strains.
- The effectiveness against specific pathogens can vary, necessitating further exploration into its spectrum of activity.
Case Studies and Research Findings
- Anticancer Efficacy : A study published in Acta Crystallographica highlighted the structural analysis of similar diazinane derivatives and their interaction with cellular targets, demonstrating potential pathways for therapeutic applications in oncology .
- Microbial Resistance : Research conducted on related compounds indicated that they could reduce the total protein content in resistant bacterial strains significantly more than traditional antibiotics . This suggests a unique mechanism that could be exploited in drug development.
- Pharmacokinetics : Preliminary pharmacokinetic studies indicate favorable absorption profiles and moderate bioavailability in animal models. This data is crucial for understanding the therapeutic window and optimizing dosage regimens.
Data Table: Biological Activity Summary
| Activity Type | Target Organism/Cell Line | Concentration (M) | Observed Effect |
|---|---|---|---|
| Anticancer | L1210 leukemia cells | 4 x 10⁻⁷ | Inhibition of cell proliferation |
| Antimicrobial | Staphylococcus faecium | 4 x 10⁻⁹ | Decreased total protein content |
| Antimicrobial | Resistant bacterial strains | 10⁻³ | Significant growth inhibition |
Q & A
Q. What are the standard synthetic protocols for this compound, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis typically involves refluxing precursors in polar aprotic solvents (e.g., DMF) with acid catalysts (e.g., acetic acid) and bases (e.g., sodium acetate) to facilitate cyclocondensation . For example, analogous diazinane derivatives are synthesized via reflux with chloroacetic acid and sodium acetate, followed by recrystallization from DMF-ethanol mixtures . To optimize yield, systematically vary parameters like temperature (80–120°C), stoichiometry (1:1–1:3 molar ratios), and solvent polarity. Use Design of Experiments (DoE) to identify critical factors (e.g., reaction time, catalyst loading) and resolve conflicting yield data .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing structural integrity?
Methodological Answer:
- X-ray crystallography : Resolve absolute configuration and confirm E/Z isomerism (e.g., mean C–C bond deviation <0.002 Å, R factor <0.05) .
- NMR/FTIR : Assign peaks using ¹H/¹³C NMR (e.g., fluorophenyl protons at δ 7.2–7.8 ppm) and carbonyl stretches (1700–1750 cm⁻¹) .
- Mass spectrometry : Confirm molecular weight via high-resolution ESI-MS (e.g., deviation <2 ppm) .
Q. What preliminary biological screening methodologies assess bioactivity?
Methodological Answer:
- In vitro assays : Test cytotoxicity (MTT assay), enzyme inhibition (e.g., kinase assays), and antimicrobial activity (MIC determination) at 1–100 µM concentrations .
- Molecular docking : Use AutoDock Vina to predict binding affinity to target proteins (e.g., PPAR-γ for antidiabetic activity) .
Advanced Research Questions
Q. How can factorial DoE optimize multi-variable synthesis parameters and resolve yield discrepancies?
Methodological Answer: Employ a 2³ factorial design to test temperature (Levels: 90°C, 110°C), solvent ratio (DMF:AcOH, 1:1 vs. 1:2), and catalyst concentration (0.5–1.5 eq). Analyze interactions using ANOVA to identify dominant factors (e.g., solvent polarity significantly impacts cyclization efficiency). Conflicting yield data from literature (e.g., 45% vs. 68%) may arise from unoptimized stoichiometry or impurities; use response surface methodology (RSM) to refine conditions .
Q. What computational strategies elucidate reaction mechanisms and electronic properties?
Methodological Answer:
- Quantum chemical calculations : Perform DFT (B3LYP/6-311+G(d,p)) to map reaction pathways (e.g., keto-enol tautomerism during cyclization) and calculate activation energies .
- AI-driven simulations : Integrate COMSOL Multiphysics with machine learning to predict optimal reaction trajectories and byproduct formation .
Q. How can structure-activity relationships (SAR) be established via molecular modifications?
Methodological Answer:
- Systematic substitutions : Replace the 4-fluorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) moieties. Synthesize analogs via Pd-catalyzed cross-coupling .
- Pharmacological profiling : Compare IC₅₀ values across analogs in target-specific assays (e.g., COX-2 inhibition) to identify critical substituents .
Q. What advanced methods resolve stereochemical ambiguities in E/Z isomer formation?
Methodological Answer:
- Chiral HPLC : Use a Chiralpak IG-3 column (hexane:isopropanol, 85:15) to separate isomers; validate with NOESY (nuclear Overhauser effect for spatial proximity analysis) .
- Dynamic NMR : Monitor isomerization kinetics (e.g., coalescence temperature) to assess thermodynamic stability .
Q. How should discrepancies between theoretical and experimental physicochemical properties be addressed?
Methodological Answer:
- Solubility conflicts : If predicted logP (e.g., 2.8 via ChemAxon) mismatches experimental shake-flask data (logP=3.2), re-evaluate force field parameters or measure via HPLC retention .
- Crystal packing anomalies : Compare DFT-predicted lattice energies with experimental DSC (differential scanning calorimetry) to identify polymorphic influences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
